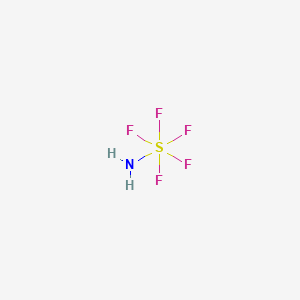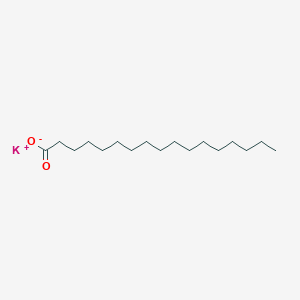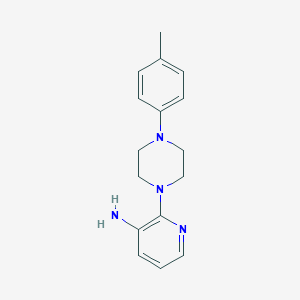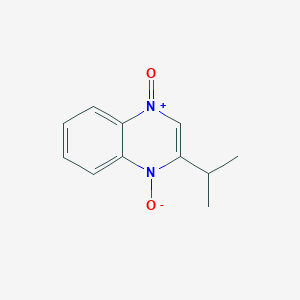
2-Isopropylquinoxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylquinoxaline 1,4-dioxide (IQD) is a chemical compound that has been extensively studied for its potential applications in scientific research. IQD is a heterocyclic compound that contains a quinoxaline ring with two isopropyl groups and a dioxide functional group. It has been found to have several interesting properties that make it a useful tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-Isopropylquinoxaline 1,4-dioxide is thought to involve its ability to act as a scavenger of ROS. 2-Isopropylquinoxaline 1,4-dioxide is able to react with ROS, such as hydrogen peroxide and superoxide, and prevent them from damaging cellular components. 2-Isopropylquinoxaline 1,4-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Effets Biochimiques Et Physiologiques
2-Isopropylquinoxaline 1,4-dioxide has been found to have several interesting biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and to reduce the production of pro-inflammatory cytokines. 2-Isopropylquinoxaline 1,4-dioxide has also been found to increase the expression of antioxidant enzymes and to enhance mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Isopropylquinoxaline 1,4-dioxide in lab experiments is its ability to scavenge ROS and protect cells from oxidative stress-induced damage. This makes it a useful tool for investigating the role of ROS in various cellular processes. However, one limitation of using 2-Isopropylquinoxaline 1,4-dioxide is that it may not be specific to certain types of ROS, which could potentially lead to non-specific effects.
Orientations Futures
There are several future directions for research involving 2-Isopropylquinoxaline 1,4-dioxide. One area of interest is the development of more specific ROS scavengers that can target specific types of ROS. Another area of interest is the investigation of the mechanisms by which 2-Isopropylquinoxaline 1,4-dioxide activates the Nrf2/ARE pathway. Finally, 2-Isopropylquinoxaline 1,4-dioxide could be used to investigate the effects of oxidative stress on specific cellular processes, such as autophagy and apoptosis.
Méthodes De Synthèse
The synthesis of 2-Isopropylquinoxaline 1,4-dioxide involves the reaction of 2-aminophenethyl alcohol with di-tert-butyl dicarbonate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 1,2-dichloroethane to yield the quinoxaline ring. Finally, the isopropyl groups are introduced through the reaction of the quinoxaline ring with isopropylmagnesium bromide.
Applications De Recherche Scientifique
2-Isopropylquinoxaline 1,4-dioxide has been used extensively in scientific research as a tool for investigating various biochemical and physiological processes. It has been found to be particularly useful in studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 2-Isopropylquinoxaline 1,4-dioxide has also been used to investigate the effects of oxidative stress on cellular function and the mechanisms by which cells respond to oxidative stress.
Propriétés
Numéro CAS |
16007-77-5 |
|---|---|
Nom du produit |
2-Isopropylquinoxaline 1,4-dioxide |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-oxido-3-propan-2-ylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13(11)15/h3-8H,1-2H3 |
Clé InChI |
FAPCOMZFXKCOHO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
SMILES canonique |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
Synonymes |
2-Isopropylquinoxaline 1,4-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



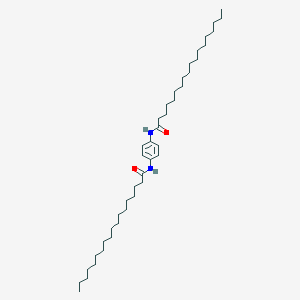
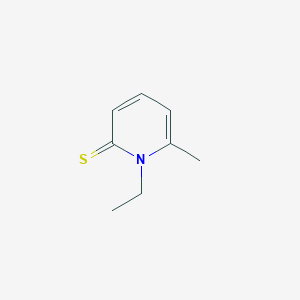
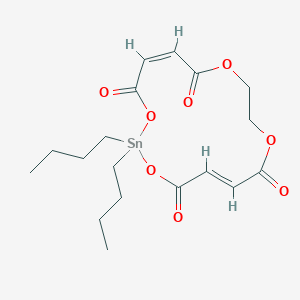
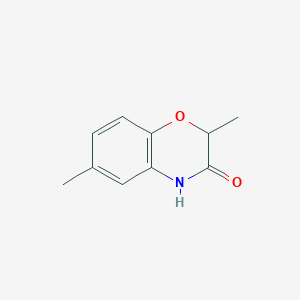
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)


